
1-Bromo-4-fluorobenzene
Overview
Description
1-Bromo-4-fluorobenzene, also known as 4-bromofluorobenzene, is a mixed aryl halide with the chemical formula C6H4BrF. It is a derivative of benzene, where a bromine atom is bonded para to a fluorine atom. This compound is a colorless liquid with low acute toxicity and is insoluble in water . It is commonly used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and in organic synthesis .
Preparation Methods
1-Bromo-4-fluorobenzene is typically synthesized via the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . The reaction conditions involve the use of a solvent like carbon tetrachloride or chloroform, and the reaction is carried out at a temperature range of 0-5°C to control the exothermic nature of the bromination process . Industrial production methods follow similar synthetic routes but are scaled up to meet the demand for this compound in various applications .
Chemical Reactions Analysis
1-Bromo-4-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It is a standard substrate for cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts and bases like potassium carbonate.
Grignard Reactions: It forms a Grignard reagent used in the synthesis of 4-fluorophenyl-containing compounds. The reaction involves the use of magnesium in anhydrous ether.
Reduction Reactions: It can be reduced to 4-fluorotoluene using reducing agents like lithium aluminium hydride.
The major products formed from these reactions include various fluorophenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
1-Bromo-4-fluorobenzene serves as a crucial building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in creating complex organic molecules.
- Substitution Reactions : It is a standard substrate for substitution reactions, leading to various fluorophenyl derivatives.
- Grignard Reactions : The compound can form Grignard reagents, facilitating the synthesis of 4-fluorophenyl-containing compounds.
- Reduction Reactions : It can be reduced to 4-fluorotoluene using reducing agents like lithium aluminum hydride.
Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of several therapeutic agents, including atypical antipsychotics and antidepressants. Its role in drug development highlights its importance in medicinal chemistry.
Pharmaceuticals | Role of this compound |
---|---|
Atypical Antipsychotics | Intermediate in synthesis |
Antidepressants | Precursor for biologically active compounds |
Agrochemicals
The compound is also employed in the production of pesticides and other agrochemicals. Its ability to participate in various chemical reactions makes it a valuable intermediate for developing effective agricultural products.
Case Study 1: Suzuki-Miyaura Coupling Reactions
Research has demonstrated that this compound effectively participates in Suzuki-Miyaura coupling reactions with boronic acids. A study indicated that using this compound with 4-fluorophenylboronic acid resulted in high yields while maintaining catalyst recyclability with minimal loss of activity over multiple cycles .
Case Study 2: Toxicity Studies
Toxicity assessments have been conducted to understand the safety profile of this compound. An acute oral lethality study reported a median lethal dose (LD50) of approximately 2,700 mg/kg in rats . These findings are critical for regulatory compliance and safe handling practices.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluorobenzene primarily involves its role as a precursor in various chemical reactions. It acts as a substrate in cross-coupling reactions, where it forms carbon-carbon bonds through the action of palladium catalysts . The molecular targets and pathways involved depend on the specific reactions and the products being synthesized.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene can be compared with other similar compounds such as:
- 1,4-Dichlorobenzene
- 1,4-Dibromobenzene
- 1,4-Diiodobenzene
- 1,4-Difluorobenzene
What sets this compound apart is its unique combination of bromine and fluorine atoms, which makes it a versatile intermediate in organic synthesis . Its ability to participate in both electrophilic and nucleophilic substitution reactions enhances its utility in the synthesis of complex molecules .
Biological Activity
1-Bromo-4-fluorobenzene (C6H4BrF) is a mixed aryl halide that has garnered attention due to its various applications in organic synthesis, agrochemicals, and pharmaceuticals. This article explores the biological activity of this compound, focusing on its toxicity, pharmacokinetics, and potential therapeutic uses.
This compound is synthesized through the bromination of fluorobenzene in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum tribromide. It is a colorless liquid with a low acute toxicity profile and is classified as a high production volume (HPV) chemical under the U.S. Toxic Substances Control Act, with an annual production exceeding 2 million pounds in Europe .
Acute Toxicity Studies
This compound exhibits significant acute toxicity, with various studies reporting median lethal doses (LD50) in rats. Key findings include:
- Oral Administration : The LD50 was determined to be approximately 2,700 mg/kg, with symptoms including tremors, weight loss, and respiratory distress observed at lethal doses .
- Inhalation Studies : Inhalation exposure resulted in an LC50 of 18,000 mg/m³ over a 4-hour period. Symptoms included loss of righting reflex, lethargy, and labored breathing .
Table 1: Summary of Toxicity Data
Route of Exposure | LD50/LC50 (mg/kg or mg/m³) | Observed Symptoms |
---|---|---|
Oral | 2,700 (95% CI: 2,200−3,200) | Tremors, weight loss (3−19%), ataxia |
Inhalation | 18,000 (95% CI: 15,000−21,000) | Lethargy, tremors, respiratory distress |
Pharmacokinetics
This compound is absorbed efficiently in animal models. Studies indicate:
- Absorption : Approximately 67% absorption was noted in rats after oral exposure.
- Distribution : The compound tends to accumulate in fatty tissues and organs such as the liver and kidneys .
The pharmacokinetic profile suggests that this compound may influence metabolic pathways due to its halogenated structure.
Potential Therapeutic Applications
While primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, emerging research indicates potential therapeutic applications:
- Pharmaceutical Intermediates : It serves as a precursor for several drugs including antidepressants (e.g., Citalopram) and antipsychotics (e.g., Seganserin) .
- Agrochemical Use : As an intermediate in pesticide synthesis, it contributes to the development of compounds like Flusilazole .
Case Study 1: Antidepressant Synthesis
Research has highlighted the utility of this compound in synthesizing selective serotonin reuptake inhibitors (SSRIs). For instance, Citalopram's synthesis involves utilizing this compound as a key building block .
Case Study 2: Agrochemical Development
The compound has been integral in developing agrochemicals that exhibit enhanced efficacy against pests while maintaining safety profiles for non-target organisms. Its role in synthesizing Flusilazole demonstrates its importance in agricultural chemistry .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 1-bromo-4-fluorobenzene in laboratory settings?
Answer:
- Stability & Reactivity : this compound is stable under recommended storage conditions (2–8°C, inert atmosphere) but reacts violently with strong oxidizers, producing hazardous decomposition products (carbon oxides, HBr, and HF gases) .
- Toxicity : Acute oral LD₅₀ (rat) is 2,700 mg/kg, causing neurotoxic effects (tremors, ataxia). Inhalation LC₅₀ (rat) is 18,000 mg/m³ over 4 hours, leading to respiratory distress .
- Handling Protocols : Use local exhaust ventilation, avoid static discharge, and wear nitrile gloves, safety goggles, and flame-resistant lab coats. Emergency measures include rinsing eyes with water (≥15 minutes) and using respiratory protection in case of vapor exposure .
Q. How is this compound synthesized, and what purification methods are recommended?
Answer:
- Synthesis : Typically prepared via halogen-exchange reactions (e.g., bromination of 4-fluorobenzene derivatives) or cross-coupling reactions using palladium catalysts. A common route involves nucleophilic aromatic substitution with CuBr₂ .
- Purification : Distillation under reduced pressure (bp 173–175°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>98%). Confirm purity via GC-MS or ¹⁹F NMR .
Advanced Research Questions
Q. What mechanistic insights explain the meta-selectivity of this compound in catalytic olefination reactions?
Answer:
- CO₂ as a Directing Group : In copper-mediated reactions, CO₂ acts as a traceless directing group, stabilizing intermediates via carboxylate coordination. This promotes meta-alkenylation by sterically directing the alkyne coupling partner to the meta position .
- Catalytic Optimization : Catalyst choice (e.g., Pd(OAc)₂ with P(t-Bu)₃ ligands) and solvent polarity (THF > DMF) significantly influence regioselectivity. Yields are quantified using ¹⁹F NMR with this compound as an internal standard .
Q. How does fluorine substitution impact the photodissociation dynamics of this compound?
Answer:
- Photofragment Translational Spectroscopy : At 266 nm, 41.7% of available energy partitions into translational energy during C–Br bond cleavage. The anisotropy parameter (β = -0.4 ± 0.1) indicates a perpendicular transition dipole moment, distinct from bromobenzene (β = -0.7), due to fluorine’s electron-withdrawing effects .
- Computational Validation : Ab initio calculations confirm that fluorine substitution lowers the energy barrier for Br elimination, favoring a non-adiabatic dissociation pathway .
Q. How can researchers resolve contradictions in toxicity data for this compound?
Answer:
- Data Gaps : Acute toxicity data (LD₅₀/LC₅₀) are well-documented, but chronic exposure effects (e.g., carcinogenicity, reproductive toxicity) remain unstudied. IARC classifies it as non-carcinogenic, but this lacks peer-reviewed validation .
- Methodological Triangulation : Combine in vitro assays (e.g., Ames test for mutagenicity) with computational models (EPI Suite v4.11 for ecotoxicity predictions) to address gaps. Cross-reference SDS data with primary literature to validate inconsistencies .
Q. Methodological Frameworks
Q. What analytical techniques are optimal for quantifying trace impurities in this compound?
Answer:
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Detect halogenated byproducts (e.g., 1,4-dibromobenzene) via electron ionization (70 eV) .
- ¹H/¹⁹F NMR : Assign peaks using δ 7.45–7.55 ppm (aromatic protons) and δ -114 ppm (fluorine coupling). Integration ratios identify residual solvents (e.g., acetone) .
Q. How should researchers design experiments to study the environmental fate of this compound?
Answer:
- Hydrolysis Studies : Simulate aqueous degradation at pH 5–9 (25°C). Monitor HBr release via ion chromatography and identify intermediates (e.g., 4-fluorophenol) by LC-HRMS .
- Soil Sorption : Use OECD Guideline 106 with activated sludge. Calculate log Kₒc values to predict mobility in groundwater .
Properties
IUPAC Name |
1-bromo-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITNMTXHTIIIBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF | |
Record name | 1-BROMO-4-FLUOROBENZENE | |
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DSSTOX Substance ID |
DTXSID4027153 | |
Record name | 1-Bromo-4-fluorobenzene | |
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Molecular Weight |
175.00 g/mol | |
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Physical Description |
1-bromo-4-fluorobenzene is a colorless liquid. (NTP, 1992), Colorless to slightly yellow liquid; [NTP] Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |
Record name | 1-BROMO-4-FLUOROBENZENE | |
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Record name | p-Bromofluorobenzene | |
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Boiling Point |
306 °F at 764 mmHg (NTP, 1992) | |
Record name | 1-BROMO-4-FLUOROBENZENE | |
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Flash Point |
140 °F (NTP, 1992) | |
Record name | 1-BROMO-4-FLUOROBENZENE | |
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Density |
1.4946 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 1-BROMO-4-FLUOROBENZENE | |
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Vapor Pressure |
2.84 [mmHg] | |
Record name | p-Bromofluorobenzene | |
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CAS No. |
460-00-4 | |
Record name | 1-BROMO-4-FLUOROBENZENE | |
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Record name | 1-Bromo-4-fluorobenzene | |
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Record name | 1-Bromo-4-fluorobenzene | |
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Record name | 4-Bromofluorobenzene | |
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Record name | Benzene, 1-bromo-4-fluoro- | |
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Record name | 1-Bromo-4-fluorobenzene | |
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Record name | 1-bromo-4-fluorobenzene | |
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Record name | 1-BROMO-4-FLUOROBENZENE | |
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Melting Point |
18 °F (NTP, 1992) | |
Record name | 1-BROMO-4-FLUOROBENZENE | |
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